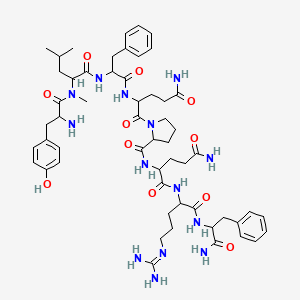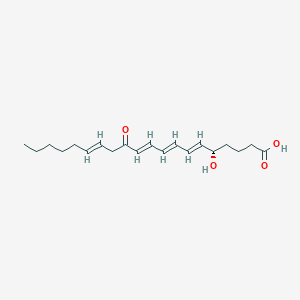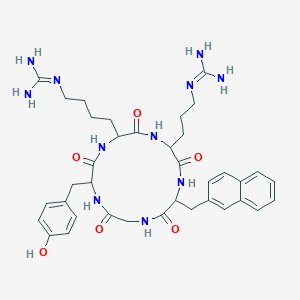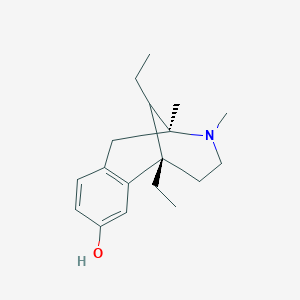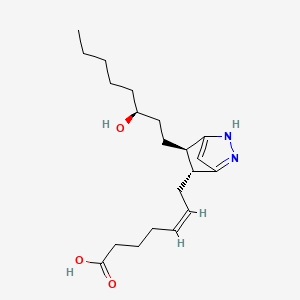
9,11-AzoPGH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-azo PGH2: is a synthetic analogue of prostaglandin endoperoxides, specifically designed to mimic the biological activity of natural prostaglandins such as PGH2 and PGG2 . This compound is known for its stability and potent biological activity, making it a valuable tool in biochemical and pharmacological research .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-azo PGH2 involves a stereocontrolled total synthesis approach. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 9,11-azo PGH2 in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and purity of the final product .
3. Chemical Reactions Analysis
Types of Reactions: 9,11-azo PGH2 undergoes various chemical reactions, including:
Oxidation: Conversion to other prostaglandin analogues.
Reduction: Potential reduction of the azo group under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the prostanoid framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can exhibit different biological activities .
4. Scientific Research Applications
Chemistry: 9,11-azo PGH2 is used as a stable analogue to study the chemical properties and reactivity of prostaglandin endoperoxides .
Biology: In biological research, it serves as a tool to investigate the role of prostaglandins in cellular processes, such as platelet aggregation and muscle contraction .
Medicine: The compound is valuable in pharmacological studies to understand the mechanisms of action of prostaglandins and to develop potential therapeutic agents targeting prostaglandin pathways .
Industry: In the industrial sector, 9,11-azo PGH2 can be used in the development of new drugs and in the study of prostaglandin-related biochemical pathways .
5. Mechanism of Action
9,11-azo PGH2 exerts its effects by mimicking the biological activity of natural prostaglandins. It binds to prostaglandin receptors on target cells, leading to the activation of intracellular signaling pathways. This results in various physiological responses, such as platelet aggregation, muscle contraction, and modulation of inflammatory processes . The compound’s stability and potency make it a valuable tool for studying these pathways in detail .
6. Comparison with Similar Compounds
Similar Compounds:
PGH2: Natural prostaglandin endoperoxide with similar biological activity but less stability.
PGG2: Another natural prostaglandin endoperoxide with similar functions.
9,11-methanoepoxy PGH2: A synthetic analogue with similar stability and activity.
Uniqueness: 9,11-azo PGH2 is unique due to its enhanced stability compared to natural prostaglandins, making it more suitable for experimental studies. Its potent biological activity and ability to mimic natural prostaglandins make it a valuable tool in both research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-azo PGH2 involves a stereocontrolled total synthesis approach. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 9,11-azo PGH2 in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9,11-azo PGH2 undergoes various chemical reactions, including:
Oxidation: Conversion to other prostaglandin analogues.
Reduction: Potential reduction of the azo group under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the prostanoid framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: 9,11-azo PGH2 is used as a stable analogue to study the chemical properties and reactivity of prostaglandin endoperoxides .
Biology: In biological research, it serves as a tool to investigate the role of prostaglandins in cellular processes, such as platelet aggregation and muscle contraction .
Medicine: The compound is valuable in pharmacological studies to understand the mechanisms of action of prostaglandins and to develop potential therapeutic agents targeting prostaglandin pathways .
Industry: In the industrial sector, 9,11-azo PGH2 can be used in the development of new drugs and in the study of prostaglandin-related biochemical pathways .
Mécanisme D'action
9,11-azo PGH2 exerts its effects by mimicking the biological activity of natural prostaglandins. It binds to prostaglandin receptors on target cells, leading to the activation of intracellular signaling pathways. This results in various physiological responses, such as platelet aggregation, muscle contraction, and modulation of inflammatory processes . The compound’s stability and potency make it a valuable tool for studying these pathways in detail .
Comparaison Avec Des Composés Similaires
PGH2: Natural prostaglandin endoperoxide with similar biological activity but less stability.
PGG2: Another natural prostaglandin endoperoxide with similar functions.
9,11-methanoepoxy PGH2: A synthetic analogue with similar stability and activity.
Uniqueness: 9,11-azo PGH2 is unique due to its enhanced stability compared to natural prostaglandins, making it more suitable for experimental studies. Its potent biological activity and ability to mimic natural prostaglandins make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H32N2O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(Z)-7-[(5R,6R)-6-[(3S)-3-hydroxyoctyl]-2,3-diazabicyclo[2.2.1]hepta-1(7),3-dien-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-6-9-15(23)12-13-17-16(18-14-19(17)22-21-18)10-7-4-5-8-11-20(24)25/h4,7,14-17,23H,2-3,5-6,8-13H2,1H3,(H,21,22)(H,24,25)/b7-4-/t15-,16+,17+/m0/s1 |
Clé InChI |
FGQIMKRBQPYKDG-NPQWLNPFSA-N |
SMILES isomérique |
CCCCC[C@@H](CC[C@@H]1[C@H](C2=NNC1=C2)C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC(CCC1C(C2=NNC1=C2)CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


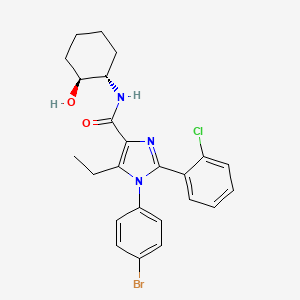
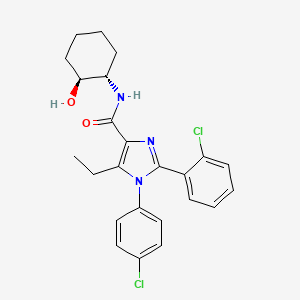
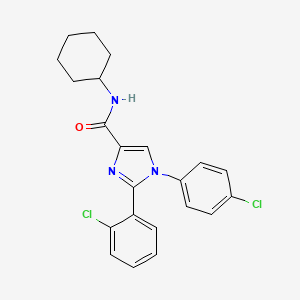

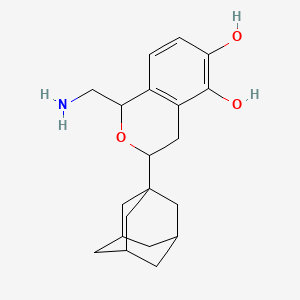
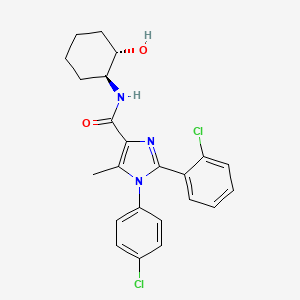
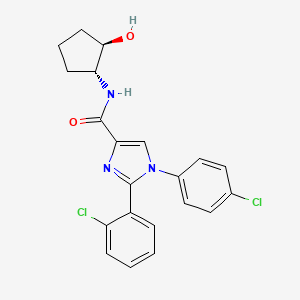
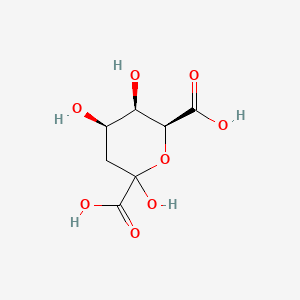
![7-[3-[(Phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10795157.png)
